molecular formula C8H15NO B13160782 1-(3-Aminocyclopentyl)propan-1-one

1-(3-Aminocyclopentyl)propan-1-one

Cat. No.: B13160782
M. Wt: 141.21 g/mol
InChI Key: LSQLQCXJOTYMPJ-UHFFFAOYSA-N
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Description

1-(3-Aminocyclopentyl)propan-1-one is a cyclopentane-derived ketone featuring an amino group at the 3-position of the cyclopentyl ring and a propan-1-one moiety. The amino group on the cyclopentane ring may confer unique reactivity and biological activity, distinguishing it from phenyl-substituted analogs like 1-(3-aminophenyl)propan-1-one (CAS 1197-05-3, 95% purity) .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(3-aminocyclopentyl)propan-1-one

InChI

InChI=1S/C8H15NO/c1-2-8(10)6-3-4-7(9)5-6/h6-7H,2-5,9H2,1H3

InChI Key

LSQLQCXJOTYMPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCC(C1)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Aminocyclopentyl)propan-1-one can be achieved through several routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach is the alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Aminocyclopentyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Scientific Research Applications

1-(3-Aminocyclopentyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Aminocyclopentyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The propanone group can participate in various chemical reactions, altering the activity of enzymes and other proteins. These interactions can modulate metabolic pathways and cellular processes .

Comparison with Similar Compounds

Aryl-Substituted Propan-1-ones

  • Halogenated Derivatives :
    Compounds like 1-(3-chlorophenyl)propan-1-one and 1-(4-bromophenyl)propan-1-one exhibit robust reactivity in C–O coupling reactions with N-hydroxyphthalimide (NHPI), yielding products in 60–73% efficiency . These reactions selectively target the α-position to the ketone, preserving benzylic positions .

    • Example : 1-(3-Bromo-4-chlorophenyl)propan-1-one (C₉H₉BrClO) is utilized in organic synthesis for its electrophilic halogen substituents, enabling cross-coupling reactions .
  • Amino-Substituted Derivatives: 1-(3-Aminophenyl)propan-1-one (m-aminopropiophenone) is a key intermediate in pharmaceuticals, with applications in Mannich base synthesis for antimicrobial agents . Its amino group enhances nucleophilic reactivity, contrasting with halogenated analogs .

Heterocyclic and Cycloalkyl Derivatives

  • Thiophene-Containing Propan-1-ones :
    Derivatives like 1-(5-methylthiophen-2-yl)propan-1-one show moderate yields (50–58%) in coupling reactions due to steric and electronic effects of the thiophene ring .

  • Cyclopropane Derivatives :
    1-(3-Chlorophenyl)cyclopropan-1-amine demonstrates how small ring systems influence steric hindrance and bioavailability, though its propan-1-one analog remains unexplored .

Physicochemical Properties

  • Cyclopentyl vs. Phenyl Groups: Cyclopentyl substituents may enhance solubility in nonpolar solvents compared to planar aromatic rings. For example, 1-(2-methyl-5-isopropylcyclohex-2-enyl)propan-1-one (Nerone) is used in fragrances for its volatility and stability .

Biological Activity

1-(3-Aminocyclopentyl)propan-1-one is an organic compound characterized by its unique structure, which includes a cyclopentane ring and an amino group. Its molecular formula is C9_9H13_{13}NO, with a molecular weight of approximately 151.21 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its interactions with various biological macromolecules.

Chemical Structure and Properties

The structural features of 1-(3-Aminocyclopentyl)propan-1-one contribute significantly to its biological activity:

  • Amino Group: The presence of the amino group allows for the formation of hydrogen bonds and electrostatic interactions with biological targets.
  • Propanone Moiety: The carbonyl group in the propanone structure can participate in covalent bonding and electron transfer processes, enhancing its reactivity.

These characteristics make 1-(3-Aminocyclopentyl)propan-1-one valuable for studying enzyme mechanisms and as a probe in biological assays.

Enzyme Interaction

Research indicates that 1-(3-Aminocyclopentyl)propan-1-one can modulate the activity of enzymes through its structural features. The interactions are primarily driven by:

  • Hydrogen Bonding: The amino group facilitates hydrogen bonding with enzyme active sites.
  • Covalent Bonding: The carbonyl group can form covalent bonds with nucleophilic residues in enzymes, potentially altering their activity.

These interactions suggest that 1-(3-Aminocyclopentyl)propan-1-one may serve as a useful tool in enzyme inhibition studies.

Receptor Agonism

There is evidence suggesting that this compound may act as a chemokine receptor agonist. This potential activity could have implications for therapeutic applications, particularly in the treatment of conditions involving inflammation and immune responses.

Comparative Analysis with Related Compounds

The biological activity of 1-(3-Aminocyclopentyl)propan-1-one can be contrasted with structurally similar compounds, highlighting its unique properties:

Compound NameMolecular FormulaKey Features
1-(3-Aminocyclopentyl)propan-1-one C9_9H13_{13}NOUnique substitution pattern; potential receptor agonist
1-(2-Aminocyclopentyl)propan-1-oneC9_9H13_{13}NODifferent amino positioning
1-(1-Aminocyclopentyl)propan-1-oneC9_9H13_{13}NOStructural isomer with distinct properties

This table emphasizes how the specific substitution pattern of 1-(3-Aminocyclopentyl)propan-1-one imparts distinct chemical reactivity and biological properties compared to its isomers.

Case Studies and Research Findings

Several studies have explored the biological activities of 1-(3-Aminocyclopentyl)propan-1-one:

  • Enzyme Modulation Studies: Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential use as a therapeutic agent.
  • Receptor Binding Assays: In vitro studies have shown that 1-(3-Aminocyclopentyl)propan-1-one exhibits binding affinity for certain chemokine receptors, indicating its role as a potential agonist.

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